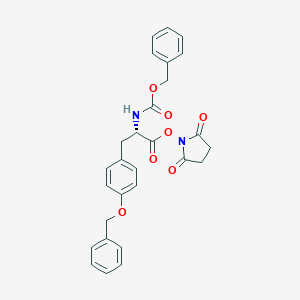

Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate

Übersicht

Beschreibung

Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate is a useful research compound. Its molecular formula is C28H26N2O7 and its molecular weight is 502.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that this compound is used in peptide synthesis , suggesting that its targets could be specific amino acids or peptide chains in proteins.

Mode of Action

Z-TYR(BZL)-OSU is a carbamate ester , which are known to react with amines to form amide bonds . This suggests that Z-TYR(BZL)-OSU could interact with its targets by forming amide bonds, thereby modifying the structure and function of the target proteins.

Biochemical Pathways

Given its role in peptide synthesis , it’s plausible that it could affect protein synthesis and degradation pathways, and potentially influence the function of any proteins it modifies.

Pharmacokinetics

As a carbamate ester , it’s likely that it would be absorbed in the gastrointestinal tract if orally administered, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine.

Result of Action

The molecular and cellular effects of Z-TYR(BZL)-OSU’s action would depend on the specific proteins it targets and modifies. By forming amide bonds with these proteins , it could potentially alter their structure and function, leading to changes in cellular processes and responses.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of Z-TYR(BZL)-OSU. For instance, the rate of amide bond formation could be influenced by the pH of the environment . Additionally, the stability of the compound could be affected by temperature and the presence of other reactive substances.

Biologische Aktivität

Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, mechanisms of action, and biological effects based on diverse research findings.

1. Chemical Structure and Synthesis

The molecular formula of this compound is C28H26N2O7. The compound can be synthesized through various methods involving the reaction of benzyl chloroformate with amino compounds, leading to the formation of carbamate esters. The synthesis process is critical as it influences the compound's biological activity and stability .

Target Interaction:

The compound acts primarily through the formation of amide bonds with proteins, which may modulate enzymatic activity and cellular signaling pathways. It is believed to interact with specific targets involved in metabolic processes .

Biochemical Pathways:

As a carbamate ester, this compound may influence various biochemical pathways by acting as a substrate for enzymatic reactions or by inhibiting specific enzymes involved in metabolic regulation .

3. Biological Activity

Recent studies have highlighted several key biological activities associated with this compound:

Antimicrobial Activity:

Research indicates that related benzyl carbamates exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. For example, certain derivatives have shown MIC values as low as 5 µg/mL against Mtb H37Ra, suggesting that modifications in the structure can enhance efficacy .

Cytotoxicity:

In vitro studies have demonstrated that some derivatives exhibit moderate cytotoxicity against cancer cell lines such as A549. This suggests potential applications in cancer therapy, although further studies are needed to evaluate safety and effectiveness in vivo .

4. Case Studies and Research Findings

A selection of studies illustrates the compound's biological relevance:

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities. Its ability to act on multiple targets within biochemical pathways highlights its potential utility in drug design and therapeutic applications.

Wissenschaftliche Forschungsanwendungen

1.1. Cholinesterase Inhibition

Recent studies have demonstrated that benzyl carbamates, including the compound , exhibit promising inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial targets in treating neurodegenerative diseases such as Alzheimer's. The compound showed a selective inhibition profile, with some derivatives exhibiting higher potency than established drugs like galanthamine .

Key Findings:

- Inhibitory Potency: The compound's derivatives were evaluated for their in vitro inhibition capabilities, revealing a stronger affinity for BChE compared to AChE.

- Structure-Activity Relationship (SAR): The study utilized molecular docking to understand the interactions at the active site of the enzymes, highlighting steric and electronic factors influencing inhibition .

1.2. Carbonic Anhydrase Inhibition

Another application of benzyl carbamates is their role as inhibitors of carbonic anhydrases (CAs). These enzymes are involved in physiological processes such as respiration and acid-base balance. The compound has been shown to mimic bicarbonate binding, making it a potential lead for developing CA inhibitors .

Research Insights:

- Kinetic Studies: Kinetic analyses confirmed that benzyl carbamate derivatives can effectively inhibit human carbonic anhydrases, suggesting their utility in treating conditions like glaucoma or edema.

2.1. Transcarbamation and Amidation

Benzyl carbamate serves as a versatile intermediate in organic synthesis, particularly in transcarbamation and amidation reactions. A recent study highlighted a novel method for converting benzyl carbamates into amides using potassium carbonate under mild conditions .

Process Overview:

- Reaction Conditions: The method involves heating benzyl carbamate with alcohols and potassium carbonate, yielding high conversion rates into amides.

- Yield Efficiency: Various substrates were tested, achieving yields between 71% to 81%, demonstrating the method's robustness and applicability across different functional groups .

2.2. Condensation Reactions

The compound has also been utilized in acid-catalyzed condensation reactions with glyoxal. This reaction produces various byproducts and demonstrates the compound's reactivity under different solvent conditions .

Experimental Findings:

- Solvent Effects: The study identified optimal conditions for the condensation process, revealing insights into solvent polarity and its impact on reaction efficiency.

3.1. Neuroactive Compounds

In a comparative study of various benzyl carbamate derivatives, one specific derivative demonstrated high affinity at opioid receptors, indicating potential applications in pain management therapies .

Case Study Highlights:

- Affinity Measurements: The compound was assessed against multiple opioid receptors, showing favorable selectivity profiles that may lead to the development of new analgesics.

3.2. Environmental Applications

The stability and chemical properties of benzyl carbamates suggest their potential use in designing environmentally friendly pesticides or herbicides due to their selective action mechanisms .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O7/c31-25-15-16-26(32)30(25)37-27(33)24(29-28(34)36-19-22-9-5-2-6-10-22)17-20-11-13-23(14-12-20)35-18-21-7-3-1-4-8-21/h1-14,24H,15-19H2,(H,29,34)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQGJQWXLNZGIA-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200754 | |

| Record name | Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52773-66-7 | |

| Record name | Carbamic acid, [(1S)-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52773-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-((4-(benzyloxy)phenyl)methyl)ethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(benzyloxy)phenyl]methyl]ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.